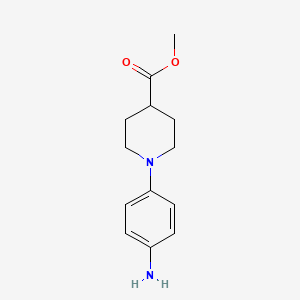
4-アミノフェニル-1-ピペリジン-4-カルボン酸メチル
概要
説明
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a chemical compound . It is a piperidine derivative and has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a solid compound . Its molecular weight is 234.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.作用機序
MAPC is believed to exert its effects through its interaction with various receptors in the brain and nervous system. Specifically, MAPC has been shown to act as a selective dopamine D1 receptor agonist, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MAPC can have a range of biochemical and physiological effects in the body. For example, MAPC has been shown to increase levels of dopamine and other neurotransmitters in the brain, which may be responsible for its potential therapeutic effects. Additionally, MAPC has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using MAPC in scientific research is its selectivity for dopamine D1 receptors, which allows for more targeted studies of this receptor subtype. However, there are also some limitations to using MAPC in lab experiments, such as its relatively low potency compared to other dopamine agonists.
将来の方向性
There are several potential future directions for research on MAPC. One area of interest is the development of more potent and selective MAPC analogs for use in scientific research and drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MAPC, as well as its potential therapeutic applications in various disease states.
科学的研究の応用
「4-アミノフェニル-1-ピペリジン-4-カルボン酸メチル」の科学研究における用途を調査しましたが、残念ながら、検索結果では特定の用途に関する詳細な情報は得られませんでした。 この化合物はピペリジン誘導体であり、このような化合物は一般的に、抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、抗高血圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー病剤、抗精神病剤など、医薬品において幅広い用途があることが知られています .
特性
IUPAC Name |
methyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWCGRASUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
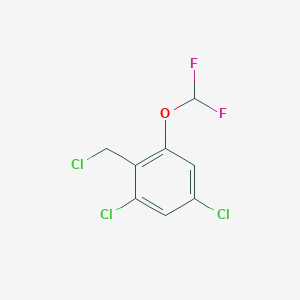
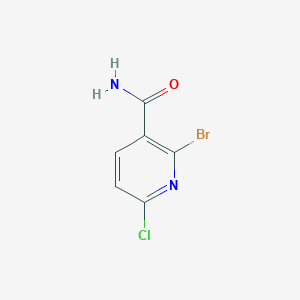
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)
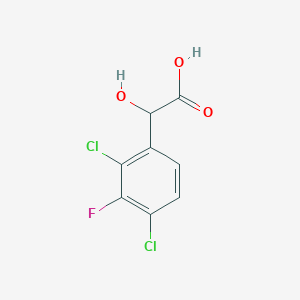


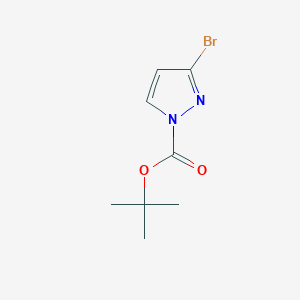
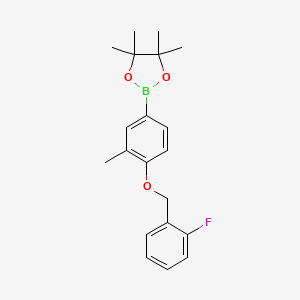

![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)
